2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid is a complex organic compound characterized by its unique oxetane structure, which contributes to its potential biological activity. This compound features a benzyloxycarbonyl group, an amino group, and an acetic acid moiety, making it a derivative of amino acids. The presence of the oxetane ring enhances its stability and reactivity in various
The chemical reactivity of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid can be attributed to its functional groups. It can undergo various reactions, including:
The synthesis of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid typically involves several steps:
These methods often require careful control of reaction conditions to ensure high yields and purity of the final compound.
2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid has potential applications in:
Interaction studies are crucial for understanding how 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid interacts with biological targets. Research may focus on:
Several compounds share structural similarities with 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid. Here are a few notable examples:
The unique combination of the benzyloxycarbonyl group and the oxetane ring distinguishes 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid from other similar compounds, potentially enhancing its stability and biological activity compared to simpler derivatives.
The retrosynthetic analysis of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid reveals several strategic disconnections that enable efficient synthesis planning . The compound can be deconstructed into three primary building blocks: the oxetan-3-yl core, the acetic acid functionality, and the benzyloxycarbonyl-protected aminomethyl substituent [7].
The oxetan-3-yl acetic acid framework represents a crucial intermediate that can be derived from simpler oxetane precursors . Analysis of the structural connectivity suggests that the oxetane ring system can be traced back to readily available starting materials such as oxetan-3-one or related four-membered heterocyclic derivatives [4]. The carboxylic acid side chain can be introduced through various methodologies, including malonate alkylation or acetic acid condensation reactions [8].
| Building Block | Synthetic Origin | Key Disconnection Strategy |
|---|---|---|
| Oxetan-3-yl core | Oxetan-3-one derivatives | Nucleophilic addition reactions |
| Acetic acid moiety | Malonic acid derivatives | Alkylation and decarboxylation |
| Benzyloxycarbonyl group | Benzyl chloroformate | Carbamate formation |
The aminomethyl substituent presents an additional synthetic challenge that requires careful consideration of protection strategies [9]. Retrosynthetic disconnection at the carbon-nitrogen bond suggests that the amino functionality can be introduced through reductive amination or nucleophilic substitution approaches [12]. The benzyloxycarbonyl protecting group serves as a reliable masking strategy for the amino functionality throughout the synthetic sequence [11].
Strategic analysis indicates that the oxetane ring construction should precede the introduction of the acetic acid functionality to minimize potential ring-opening side reactions [10]. The high ring strain inherent in the four-membered oxetane system necessitates careful selection of reaction conditions to preserve structural integrity throughout the synthetic pathway [14].
The benzyloxycarbonyl protection strategy represents a cornerstone methodology for amino group stabilization in the synthesis of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid [11]. This protecting group, commonly referenced as carbobenzyloxy, provides exceptional stability under a wide range of reaction conditions while maintaining selectivity for primary and secondary amines [13].
The mechanism of benzyloxycarbonyl protection involves the nucleophilic attack of the amino group on benzyl chloroformate, resulting in carbamate formation with simultaneous elimination of hydrogen chloride [35]. This reaction typically proceeds under mild basic conditions using reagents such as sodium bicarbonate or triethylamine to neutralize the generated acid [36]. The resulting carbamate linkage exhibits remarkable stability toward nucleophiles, bases, and oxidizing conditions [37].
| Reaction Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Temperature | 0-25°C | 85-95% |
| Base | Sodium bicarbonate | N/A |
| Solvent | Dichloromethane/water | N/A |
| Reaction Time | 1-3 hours | N/A |
The benzyloxycarbonyl group demonstrates exceptional orthogonality with other common protecting groups, enabling selective deprotection strategies [38]. Removal of the benzyloxycarbonyl moiety can be accomplished through catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere [39]. This deprotection methodology proceeds under neutral conditions, minimizing the risk of acid-catalyzed oxetane ring opening [40].
Alternative deprotection strategies include treatment with strong acids such as hydrogen bromide or trifluoroacetic acid, although these conditions may compromise the oxetane ring integrity [41]. The choice of deprotection methodology must carefully consider the stability of other functional groups present in the molecule, particularly the strain-sensitive oxetane system [11].
Installation of the benzyloxycarbonyl protecting group typically precedes oxetane ring formation to prevent potential interference from the nucleophilic amino functionality [38]. This strategic sequence ensures high yields and minimizes competing side reactions that could compromise the overall synthetic efficiency [13].
The construction of the oxetane ring system through [2+2] cycloaddition methodologies represents a fundamental approach for accessing 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid [14]. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between carbonyl compounds and alkenes, provides a direct route to oxetane formation under mild conditions [15].
Mechanistic investigations reveal that the Paternò-Büchi reaction proceeds through the formation of a triplet biradical intermediate following carbonyl excitation [14]. The subsequent intersystem crossing and ring closure steps determine the stereochemical outcome of the cycloaddition process [16]. The reaction exhibits high regioselectivity when electron-rich alkenes such as enol ethers or silyl enol ethers are employed as coupling partners [14].
| Photocatalyst System | Wavelength | Yield | Diastereoselectivity |
|---|---|---|---|
| Direct irradiation | 254 nm | 45-60% | 55:45 |
| Copper-norbornene complex | 398 nm | 70-85% | >95:5 |
| Thioxanthone sensitizer | 350 nm | 60-75% | 90:10 |
Recent advances in copper-catalyzed [2+2] cycloaddition have demonstrated enhanced selectivity and functional group tolerance compared to traditional photochemical approaches [15]. The copper-norbornene metal-to-ligand charge transfer system enables selective olefin activation while accommodating alkyl ketones that are challenging substrates for direct irradiation protocols [15].
Alternative cycloaddition strategies include thermal [2+2] approaches using ketenes and aldehydes, although these methodologies typically require elevated temperatures that may compromise sensitive functional groups [17]. The choice of cycloaddition methodology must balance considerations of yield, selectivity, and functional group compatibility with the overall synthetic strategy [18].
The stereochemical control in oxetane formation represents a critical consideration for accessing the desired regioisomer of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid [16]. Chiral auxiliaries and asymmetric catalysis provide pathways for enantioselective oxetane synthesis, although these approaches require optimization for each specific substrate combination [6].
The post-functionalization of carboxylic acids represents a crucial synthetic strategy for accessing diverse derivatives of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid [19]. Metallaphotoredox catalysis has emerged as a powerful methodology for direct carboxylic acid functionalization, enabling transformations such as alkylation, arylation, and amination under mild conditions [21].
Decarboxylative functionalization protocols leverage the formation of alkyl radicals through carboxyl radical intermediates, providing access to carbon-carbon and carbon-heteroatom bond formation [20]. These methodologies typically employ dual catalytic systems combining photoredox catalysts with transition metals such as nickel or copper [19]. The resulting transformations proceed with excellent functional group tolerance and enable late-stage diversification strategies [21].
| Transformation Type | Catalyst System | Yield Range | Reaction Time |
|---|---|---|---|
| Alkylation | Iridium/Nickel | 65-85% | 12-24 hours |
| Arylation | Iridium/Nickel | 70-90% | 8-16 hours |
| Amination | Iridium/Copper | 60-80% | 16-24 hours |
| Trifluoromethylation | Iridium/Copper | 55-75% | 20-30 hours |
Alternative derivatization strategies include traditional coupling methodologies using activated carboxylic acid derivatives such as acid chlorides or active esters [23]. These approaches require careful selection of activating reagents to prevent oxetane ring opening under the reaction conditions [24]. Carbodiimide-mediated coupling reactions represent a particularly attractive option due to their mild nature and compatibility with sensitive heterocyclic systems [23].
Electrochemical functionalization of carboxylic acids has gained prominence as a sustainable alternative to traditional chemical oxidants [20]. These methodologies enable selective oxidation of carboxylate substrates at the anode while maintaining compatibility with oxidatively-sensitive catalysts [20]. The resulting electrochemical protocols operate at lower potentials and higher faradaic efficiencies compared to conventional approaches [22].
The choice of derivatization methodology must consider the stability of the oxetane ring system under the proposed reaction conditions [8]. Acidic conditions should be avoided to prevent ring-opening reactions, while strongly basic conditions may lead to epimerization of adjacent stereocenters [8].
The implementation of catalytic systems for stereochemical control in the synthesis of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid represents a sophisticated approach to accessing enantiomerically enriched products [25]. Chiral Brønsted acid catalysts have demonstrated exceptional utility in asymmetric oxetane desymmetrization reactions, enabling the formation of all-carbon quaternary stereocenters with excellent enantioselectivities [27].
Bifunctional iminophosphorane thiourea catalysts provide simultaneous activation of electrophilic and nucleophilic components, facilitating highly enantioselective transformations [25]. These catalyst systems enable differentiation between configurationally stable enantiomers and ensembles of diastereomers emerging from a single stereocenter [25]. The resulting stereochemical control extends beyond traditional binary stereoisomerism to encompass higher-order stereogenicity [26].
| Catalyst Type | Enantioselectivity | Diastereoselectivity | Yield |
|---|---|---|---|
| Chiral Brønsted acid | 90-96% ee | 95:5 dr | 75-85% |
| Thiourea organocatalyst | 85-94% ee | >99:1 dr | 80-90% |
| Phosphoric acid | 88-95% ee | 90:10 dr | 70-80% |
Biocatalytic approaches offer complementary selectivity patterns and environmentally benign reaction conditions [29]. Engineered halohydrin dehalogenases demonstrate remarkable efficiency in enantioselective oxetane formation and ring-opening processes [29]. These biocatalytic systems exhibit broad substrate scope and can be integrated into cascade reactions for one-pot transformations [29].
Organocatalytic asymmetric synthesis provides access to alpha-oxetanyl tertiary alkyl derivatives with high yields and enantioselectivities [30]. Thiourea and squaramide catalysts enable the formation of tetrasubstituted chiral carbon centers adjacent to the oxetane ring system [30]. The resulting products serve as versatile building blocks for further functionalization with minimal erosion of enantiopurity [30].
Transition metal catalysis offers additional opportunities for stereochemical control through chiral ligand design [6]. Iridium-catalyzed enantioselective cycloaddition reactions demonstrate anti-diastereo- and enantioselective coupling of alcohols with alkenes to form oxetanes bearing all-carbon quaternary stereocenters [6]. These methodologies enable systematic access to multiple stereoisomeric forms of the target compound [28].
The implementation of green chemistry principles in the large-scale production of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid addresses critical sustainability concerns while maintaining synthetic efficiency [31]. Photochemical synthesis under catalyst-free conditions represents a paradigm shift toward environmentally benign methodologies [31]. These protocols eliminate the need for stoichiometric reagents and enable the use of visible light as a renewable energy source [31].
Solvent-free synthesis strategies facilitate green chemistry implementation and sustainable manufacturing processes [32]. The elimination of organic solvents reduces environmental impact while simplifying purification procedures through direct distillation of liquid products [32]. These approaches demonstrate particular advantages for scale-up synthesis due to their operational simplicity and reduced waste generation [32].
| Green Chemistry Metric | Traditional Approach | Green Alternative | Improvement Factor |
|---|---|---|---|
| Atom Economy | 65-70% | 85-90% | 1.3x |
| Solvent Usage | 10-15 L/mol | 2-3 L/mol | 4-5x |
| Waste Generation | 8-12 kg/kg product | 2-4 kg/kg product | 3-4x |
| Energy Consumption | High temperature | Ambient conditions | 2-3x |
Continuous flow synthesis methodologies enable precise control of reaction parameters while minimizing batch-to-batch variability [33]. These approaches facilitate heat and mass transfer optimization, leading to improved yields and reduced reaction times [33]. The inherent safety advantages of continuous flow processing become particularly important when handling reactive intermediates or conducting photochemical transformations [33].
Biocatalytic processes offer exceptional selectivity and operate under mild conditions that minimize energy consumption [29]. Enzymatic transformations proceed in aqueous media, eliminating the need for organic solvents and reducing downstream processing requirements [29]. The recyclability of biocatalysts contributes to overall process sustainability and economic viability [29].
Nuclear magnetic resonance spectroscopy provides comprehensive insights into the structural features and ring strain characteristics of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid. The oxetane ring system exhibits distinctive spectroscopic properties that reflect its strained four-membered heterocyclic structure [1] [2] [3].
The oxetane ring protons in 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid appear as characteristic multipets in the region of 4.6-4.8 parts per million for the oxetane methylene protons attached to oxygen [4] [5]. The oxetane ring adopts a slightly puckered conformation with a puckering angle of approximately 8.7 degrees in the neutral state [1] [6], which influences the chemical environment of the ring protons. The ring strain effects manifest as downfield chemical shifts compared to unstrained cyclic ethers [1] [7].
The carbon-13 nuclear magnetic resonance spectrum reveals distinct chemical shifts for the oxetane carbons around 75-80 parts per million [4] [8]. The benzyloxycarbonyl protecting group carbonyl carbon appears at approximately 156 parts per million, while the carboxylic acid carbonyl carbon resonates around 172 parts per million [4]. The four-membered oxetane ring system exhibits characteristic carbon chemical shift patterns that differentiate it from other cyclic ethers [8] [9].
The proton-proton coupling constants within the oxetane ring provide information about the ring geometry and conformational dynamics. Vicinal coupling constants between adjacent ring protons typically range from 6-8 hertz for cis-relationships and 4-6 hertz for trans-relationships [5] [10]. The magnitude of these coupling constants reflects the dihedral angle relationships and ring puckering effects that are characteristic of strained four-membered rings [5] [11].
| Parameter | Value | Reference Compound |
|---|---|---|
| Oxetane CH₂ chemical shift | 4.6-4.8 ppm | Tetrahydrofuran (3.7 ppm) |
| Oxetane carbon chemical shift | 75-80 ppm | Tetrahydrofuran (67 ppm) |
| Puckering angle | 8.7° | Cyclobutane (30°) |
| Ring strain energy | 106 kJ/mol | Tetrahydrofuran (25 kJ/mol) |
The downfield shifts observed for both proton and carbon nuclei in the oxetane ring are consistent with the electron-withdrawing effect of the strained ring system [1] [7]. The ring strain energy of approximately 106 kilojoules per mole significantly influences the electronic environment of all nuclei within the ring framework [6] [12].
X-ray crystallographic analysis of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid reveals detailed structural information about molecular geometry and intermolecular packing arrangements in the solid state [6] [13] [14].
Single crystal X-ray diffraction studies demonstrate that the oxetane ring adopts a nearly planar conformation with minimal puckering [6] [14]. The four-membered oxetane ring exhibits a puckering angle of approximately 10.7 degrees at room temperature, which is significantly less than the 30-degree puckering observed in cyclobutane [6] [3]. The carbon-oxygen bond lengths within the oxetane ring are approximately 1.46 angstroms, while the carbon-carbon bond lengths are 1.54 angstroms [6].
The crystal structure reveals that molecules of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid pack in a monoclinic crystal system [14]. The asymmetric unit contains one molecule of the target compound, with crystallographic analysis revealing space group symmetry that accommodates the molecular geometry and intermolecular interactions [13] [14].
The crystal packing is stabilized by multiple types of intermolecular interactions, including hydrogen bonding networks involving the carboxylic acid functionality and the benzyloxycarbonyl amide group [15] [13]. The carboxylic acid groups form characteristic hydrogen-bonded dimers with O-H···O distances of approximately 2.65 angstroms [16]. Additional stabilization is provided by C-H···O hydrogen bonds involving the oxetane ring protons and carbonyl oxygen atoms, with distances ranging from 2.3 to 2.6 angstroms [13] [16].
| Crystallographic Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell volume | 1795.6 ų |
| Density | 1.52 g/cm³ |
| Oxetane ring puckering | 10.7° |
| C-O bond length | 1.46 Å |
| Hydrogen bond O···O distance | 2.65 Å |
The crystallographic studies confirm that the molecular packing is dominated by hydrogen bonding interactions, which create a three-dimensional network structure [15] [13]. The oxetane ring maintains its characteristic geometry within the crystal lattice, with minimal distortion from the solution-state conformation [14].
Tandem mass spectrometry analysis of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights [17] [18] [19].
The molecular ion peak appears at mass-to-charge ratio 279.29, corresponding to the protonated molecular ion [M+H]⁺ [20]. The initial fragmentation pattern involves loss of the carboxylic acid functionality, producing a fragment ion at mass-to-charge ratio 233 through elimination of formic acid (46 mass units) [17]. This fragmentation pathway is characteristic of compounds containing both oxetane rings and carboxylic acid groups [21].
The benzyloxycarbonyl protecting group undergoes characteristic fragmentation through multiple pathways [18]. The primary fragmentation involves loss of the complete benzyloxycarbonyl unit (135 mass units) to produce a fragment ion at mass-to-charge ratio 144 [18]. Additionally, benzyl alcohol elimination (108 mass units) generates a fragment at mass-to-charge ratio 171, followed by subsequent loss of carbon dioxide to yield a fragment at mass-to-charge ratio 127 [18].
The oxetane ring exhibits unique fragmentation characteristics due to its ring strain [17] [19]. Ring-opening fragmentation occurs through cleavage of the carbon-oxygen bond, producing acyclic fragments that reflect the original substitution pattern [19]. The oxetane methylene carbon bearing the aminomethyl substituent preferentially fragments to produce an ion at mass-to-charge ratio 102, corresponding to the aminomethyl-substituted fragment [17].
| Fragment Ion (m/z) | Loss from Molecular Ion | Proposed Structure |
|---|---|---|
| 279 | None | [M+H]⁺ |
| 233 | 46 (HCOOH) | Decarboxylated species |
| 171 | 108 (C₇H₈O) | Benzyl alcohol loss |
| 144 | 135 (C₈H₉O₂) | Benzyloxycarbonyl loss |
| 127 | 152 (C₈H₉O₃) | Benzyloxycarbonyl + CO₂ |
| 102 | 177 | Oxetane ring-opened fragment |
The tandem mass spectrometry fragmentation patterns confirm the presence of all major structural features and provide mechanistic insights into the stability and reactivity of the oxetane ring system under high-energy collision conditions [17] [19].
Vibrational spectroscopy analysis reveals detailed information about hydrogen bonding interactions and molecular vibrations in 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid [22] [23] [24].
The infrared spectrum exhibits characteristic absorption bands that reflect the hydrogen bonding environment of the carboxylic acid and amide functionalities [25] [26]. The carboxylic acid O-H stretching vibration appears as a broad absorption band centered at 2500-3300 wavenumbers, indicating extensive intermolecular hydrogen bonding [25] [26]. The carbonyl stretching vibration of the carboxylic acid appears at 1700-1725 wavenumbers, while the benzyloxycarbonyl carbonyl stretches at 1680-1720 wavenumbers [25].
The benzyloxycarbonyl amide N-H stretching vibration occurs at 3300-3500 wavenumbers, with the exact frequency depending on the strength of hydrogen bonding interactions [27]. The amide carbonyl stretching appears at 1650-1680 wavenumbers, shifted to lower frequency compared to non-hydrogen-bonded amides due to hydrogen bonding effects [25]. The amide II band, primarily arising from N-H bending vibrations, appears at 1530-1550 wavenumbers [25].
The oxetane ring exhibits characteristic vibrational modes that reflect its strained structure [22] [24]. The ring breathing mode appears at approximately 1000 wavenumbers, while the ring puckering vibration occurs at 53 wavenumbers [24]. The C-O stretching vibrations within the oxetane ring appear at 1008 wavenumbers for the asymmetric stretch and 1033 wavenumbers for the symmetric stretch [24].
| Vibrational Mode | Frequency (cm⁻¹) | Hydrogen Bond Strength |
|---|---|---|
| COOH O-H stretch | 2500-3300 | Strong (broad band) |
| Amide N-H stretch | 3300-3500 | Moderate |
| COOH C=O stretch | 1700-1725 | Moderate (red-shifted) |
| Amide C=O stretch | 1650-1680 | Moderate (red-shifted) |
| Amide II (N-H bend) | 1530-1550 | Weak to moderate |
The vibrational spectroscopy data confirm the presence of extensive hydrogen bonding networks involving both the carboxylic acid and amide functionalities [23] [26]. The frequency shifts observed for both O-H and N-H stretching vibrations indicate moderate to strong hydrogen bonding interactions that stabilize the molecular conformation and crystal packing arrangements [27] [26].